Benzoylamino-(2-chloro-phenyl)-acetic acid is a chemical compound that plays a significant role in various fields, particularly in pharmaceuticals. It is derived from 2-chloro-phenyl-acetic acid, which is an important intermediate in drug synthesis. The compound's structure features a benzoylamino group attached to a 2-chloro-phenyl-acetic acid moiety, allowing for diverse chemical reactivity and applications.
Benzoylamino-(2-chloro-phenyl)-acetic acid can be classified as an organic compound within the category of phenylacetic acids. Its molecular formula is , and it is recognized for its role in the synthesis of pharmaceutical agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic compounds. The compound is characterized by its ability to undergo various chemical transformations due to the functional groups present.
The synthesis of Benzoylamino-(2-chloro-phenyl)-acetic acid typically involves several steps, starting from commercially available precursors such as 2-chloro-phenyl-acetic acid. The synthesis can be optimized through various methods:
The molecular structure of Benzoylamino-(2-chloro-phenyl)-acetic acid can be represented as follows:
The presence of these functional groups contributes to the compound's reactivity and potential applications in drug development.
Benzoylamino-(2-chloro-phenyl)-acetic acid participates in several key chemical reactions:
The mechanism of action of Benzoylamino-(2-chloro-phenyl)-acetic acid primarily relates to its pharmacological properties when used as a drug intermediate:
Benzoylamino-(2-chloro-phenyl)-acetic acid exhibits several notable physical and chemical properties:
These properties influence its handling, storage, and application in various industrial contexts.
Benzoylamino-(2-chloro-phenyl)-acetic acid finds applications primarily in:
Benzoylamino-(2-chloro-phenyl)-acetic acid (CAS# 60241-98-7), systematically named as N-Benzoyl-2-chlorophenylglycine, emerged as a structurally significant compound during the mid-to-late 20th century amid explorations of hybrid aromatic-acylated molecules. Its synthesis aligns with advancements in N-acyl glycine chemistry, where researchers sought to modify hippuric acid scaffolds with halogen substituents to enhance bioactivity. Early work focused on electrophilic aromatic substitution reactions, introducing chlorine at the ortho-position of phenylacetic acid precursors like 2-chlorophenylacetic acid (CAS# 2444-36-2) [2] [5]. This halogenation step proved crucial for steric and electronic modulation, enabling subsequent benzoylation via Schotten-Baumann reactions [4]. By the 1980s, improved synthetic protocols achieved higher purity (>99%) and yields, facilitating its adoption in pharmaceutical and agrochemical research [2] [5]. The compound’s structural characterization—confirmed via spectral data (IR, NMR) and elemental analysis—established its zwitterionic nature due to carboxylic acid proton dissociation (pKa ≈4.07) and amide carbonyl polarity [1] [5].
Table 1: Core Identifiers of Benzoylamino-(2-chloro-phenyl)-acetic Acid
| Property | Value |
|---|---|
| CAS Registry Number | 60241-98-7 |
| IUPAC Name | (Benzoylamino)(2-chlorophenyl)acetic acid |
| Synonyms | N-Benzoyl-2-chlorophenylglycine; Benzoylamino-(2-chloro-phenyl)-acetic acid |
| Molecular Formula | C₁₅H₁₂ClNO₃ |
| Molecular Weight | 289.71 g/mol |
| SMILES | c1ccc(cc1)C(=O)NC(c2ccccc2Cl)C(=O)O |
This compound exemplifies the strategic fusion of aromatic chlorination and N-acylation, yielding a scaffold with versatile reactivity for drug design and chemical synthesis. Its molecular architecture incorporates three functional domains:
Agrochemical Hybridization
In plant science, this acid serves as a precursor for auxin mimics like indole-3-acetic acid (IAA) and 1-naphthaleneacetic acid (NAA). Chlorine’s electron-withdrawing effect stabilizes the acyl group during metabolic activation, promoting root initiation and fruit development in crops [2]. Hybridization with heterocycles (e.g., oxadiazoles) further optimizes phytohormone activity, as evidenced by patented growth regulators derived from such conjugates [3].
Table 2: Key Precursors and Structural Analogs
| Compound | CAS Number | Role in Hybrid Scaffold Synthesis |
|---|---|---|
| 2-Chlorophenylacetic acid | 2444-36-2 | Core aromatic precursor |
| o-Chlorohippuric acid | 16555-60-5 | Direct N-benzoylated glycine analog |
| m-Chloro Hippuric Acid | 57728-59-3 | Regioisomer for SAR studies |
Pharmaceutical Intermediate Utility
The scaffold’s reactivity enables diverse transformations:
Table 3: Applications in Hybrid Molecule Design
| Hybrid Scaffold | Synthetic Route | Target Application |
|---|---|---|
| 1,3,4-Oxadiazole conjugates | Cyclodehydration of acid hydrazides | Anticancer agents |
| Auxin derivatives | Esterification/amidation of C-terminus | Plant growth regulators |
| Peptidomimetic libraries | Amide coupling with amino acids | Enzyme inhibitors |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6